molecular formula C24H19F3N4O2 B2447701 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[3-(trifluoromethyl)phenyl]urea CAS No. 1048916-06-8

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2447701
CAS No.: 1048916-06-8
M. Wt: 452.437
InChI Key: JGGJUXQPXMIEAI-UHFFFAOYSA-N
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Description

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C24H19F3N4O2 and its molecular weight is 452.437. The purity is usually 95%.
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Properties

IUPAC Name

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N4O2/c1-31-19-13-6-5-12-18(19)20(15-8-3-2-4-9-15)29-21(22(31)32)30-23(33)28-17-11-7-10-16(14-17)24(25,26)27/h2-14,21H,1H3,(H2,28,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGJUXQPXMIEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[3-(trifluoromethyl)phenyl]urea is a member of the benzodiazepine family, which is known for its diverse pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H18F3N4O2C_{23}H_{18}F_{3}N_{4}O_{2} with a molecular weight of 420.42 g/mol. The structure includes a benzodiazepine core with a urea substituent and a trifluoromethyl phenyl group, which may influence its biological interactions.

Research indicates that this compound exhibits high affinity for specific receptors in the central nervous system (CNS), particularly:

  • Gastrin/Cholecystokinin (CCK)-B Receptor Antagonism : Similar compounds have shown potent antagonistic effects on CCK-B receptors, which are implicated in various physiological processes including gastric acid secretion and anxiety regulation .
  • Anticancer Activity : Preliminary studies suggest that related benzodiazepine derivatives may possess anticancer properties through mechanisms such as DNA intercalation and inhibition of cell proliferation in cancer cell lines .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its analogs:

Activity TypeObservationsReference
Gastrin/CCK-B Antagonism Potent antagonist activity observed in vitro.
Antiproliferative Effects IC50 values against pancreatic cancer cell lines: BxPC-3 (0.051 µM), Panc-1 (0.066 µM).
Selectivity Profile High selectivity for CCK-B receptors compared to other receptor types.
Cytotoxicity IC50 against normal fibroblasts (WI38) was 0.36 µM, indicating selective toxicity towards cancer cells.

Case Studies

  • Gastrin/CCK-B Receptor Study : A comparative study involving various benzodiazepine derivatives demonstrated that this compound exhibited superior binding affinity to CCK-B receptors compared to traditional antagonists like L-365,260 and Cl-988 . This suggests potential applications in treating disorders related to gastrin signaling.
  • Cancer Cell Line Testing : In vitro tests on pancreatic cancer cell lines revealed that the compound significantly inhibited cell growth at low concentrations (IC50 values ranging from 0.051 to 0.066 µM). This positions it as a promising candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[3-(trifluoromethyl)phenyl]urea?

  • Methodology : Start with a benzodiazepine core modified at the 3-position with a urea linkage. Use coupling reactions (e.g., carbodiimide-mediated urea formation) to attach the 3-(trifluoromethyl)phenyl group. Optimize reaction conditions (solvent, temperature, catalyst) via Design of Experiments (DoE) to maximize yield and purity. Monitor intermediates using LC-MS and confirm stereochemistry via chiral HPLC or X-ray crystallography .
  • Example : A patent application highlights similar urea-benzodiazepine derivatives synthesized via stepwise alkylation and urea coupling, emphasizing the need for inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Confirm regiochemistry and detect impurities (e.g., residual solvents, byproducts). Use 1^1H/13^13C NMR with DEPT and 2D-COSY for stereochemical analysis.
  • Mass Spectrometry (HRMS) : Validate molecular formula (C25_{25}H18_{18}F6_6N4_4O2_2; MW 520.44) and detect isotopic patterns for trifluoromethyl groups .
  • HPLC-PDA : Assess purity (>90% as per industry standards) and monitor degradation under stress conditions (heat, light, pH) .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the pharmacological mechanisms of this compound?

  • In Vitro Models : Use enzyme inhibition assays (e.g., GABAA_A receptor binding, given structural similarity to benzodiazepines) with radiolabeled ligands. Apply kinetic studies to determine IC50_{50} and Ki_i values .
  • In Vivo Models : Employ rodent behavioral assays (e.g., elevated plus maze for anxiolytic activity) with dose-response curves. Include control groups treated with diazepam or other benzodiazepine analogs .
  • Data Analysis : Use nonlinear regression (GraphPad Prism) to model dose-response relationships and ANOVA for inter-group comparisons .

Q. How can researchers resolve contradictions in solubility and bioavailability data for this compound?

  • Methodology :

Solubility Profiling : Test in biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions.

Salt/Cocrystal Screening : Explore counterions (e.g., HCl, sodium) to enhance solubility without altering pharmacological activity .

Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption and P-glycoprotein efflux .

  • Case Study : A related urea derivative showed improved bioavailability via nanoemulsion formulations, suggesting similar strategies for this compound .

Q. What ecological risk assessment frameworks apply to studying environmental persistence of this compound?

  • Experimental Design :

  • Fate Studies : Measure hydrolysis, photolysis, and biodegradation rates under OECD 301/303 guidelines.
  • Toxicity Testing : Use Daphnia magna (acute toxicity) and algal growth inhibition assays (OECD 201/202) .
    • Data Interpretation : Apply the PBT (Persistence, Bioaccumulation, Toxicity) index and compare to regulatory thresholds (e.g., REACH) .

Methodological Frameworks for Data Interpretation

Q. How can theoretical frameworks guide mechanistic studies of this compound’s activity?

  • Conceptual Models : Link to the "lock-and-key" hypothesis for benzodiazepine-receptor interactions. Use molecular docking (AutoDock Vina) to predict binding affinities to GABAA_A subtypes .
  • Statistical Validation : Apply Bayesian inference to quantify uncertainty in binding energy calculations .

Q. What strategies ensure reproducibility in synthesizing and testing this compound?

  • Quality Control :

  • Batch Consistency : Use process analytical technology (PAT) like in-line FTIR to monitor reaction progression.
  • Reference Standards : Cross-validate with commercially available analogs (e.g., 1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea; CAS 1796913-84-2) .
    • Collaborative Validation : Share protocols via platforms like PubChem or ChEMBL for independent verification .

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